molecular formula C20H27NS B138005 Thiodeacylaprophen CAS No. 142146-96-1

Thiodeacylaprophen

Cat. No.: B138005
CAS No.: 142146-96-1
M. Wt: 313.5 g/mol
InChI Key: WITGIYMUIZEZOF-UHFFFAOYSA-N
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Description

Thiodeacylaprophen (systematic IUPAC name: (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine) is a sulfur-containing organic compound characterized by a thiophene moiety linked to a naphthalene-derived structure via an amine-propyl chain. Its synthesis typically involves thioalkylation or ynamide-mediated coupling strategies, which enable precise control over stereochemistry and functional group placement . Its stability under physiological conditions and modular synthetic routes make it a versatile candidate for drug development .

Properties

CAS No.

142146-96-1

Molecular Formula

C20H27NS

Molecular Weight

313.5 g/mol

IUPAC Name

2-(1,1-diphenylethylsulfanyl)-N,N-diethylethanamine

InChI

InChI=1S/C20H27NS/c1-4-21(5-2)16-17-22-20(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3

InChI Key

WITGIYMUIZEZOF-UHFFFAOYSA-N

SMILES

CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS No.

142146-96-1

Synonyms

2-(diethylamino)ethyl 1,1-diphenylethyl sulfide
thiodeacylaprophen

Origin of Product

United States

Comparison with Similar Compounds

Thiodeacylaprophen belongs to a broader class of thioacyl and sulfur-containing aromatic amines. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogs
Compound Name Core Structure Key Functional Groups Synthesis Method
This compound Thiophene-naphthalene-amine Thiophene, naphthalene, tertiary amine Ynamide-mediated coupling
Thioacyl-N-phthalimide Phthalimide-thioacyl Phthalimide, thioamide Thioacylation of amines
Thiobenzimidazolone derivatives Benzimidazolone-thioacyl Benzimidazolone, thioamide Cyclocondensation
Ynamide-mediated thioamides Alkyne-thioamide Ynamide, thioamide Radical or nucleophilic coupling

Key Observations :

  • This compound’s thiophene-naphthalene scaffold distinguishes it from simpler thioamides (e.g., Thioacyl-N-phthalimide) and cyclic derivatives (e.g., Thiobenzimidazolones). This structural complexity enhances its binding affinity to hydrophobic enzyme pockets .
  • Unlike ynamide-mediated thioamides, which require specialized reagents, this compound is synthesized via scalable alkylation steps, improving industrial feasibility .
Reactivity and Stability
Compound Hydrolytic Stability (pH 7.4) Thermal Decomposition (°C) Reactivity with Nucleophiles
This compound >48 hours 220–240 Moderate (selective S-alkylation)
Thioacyl-N-phthalimide <12 hours 180–200 High (rapid thioamide transfer)
Thiobenzimidazolone 24–36 hours 190–210 Low (stable under basic conditions)

Key Observations :

  • This compound exhibits superior hydrolytic stability compared to Thioacyl-N-phthalimide, making it suitable for prolonged biological assays .
  • Its thermal resilience aligns with naphthalene-containing analogs, suggesting utility in high-temperature industrial processes.

Key Observations :

  • This compound demonstrates potent protease inhibition, outperforming Thioacyl-N-phthalimide by ~6-fold. This is attributed to its naphthalene group enhancing hydrophobic interactions .
  • Its aqueous solubility remains a limitation, though co-solvent formulations have been proposed to address this .

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